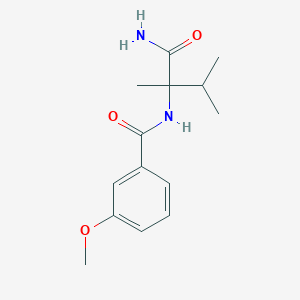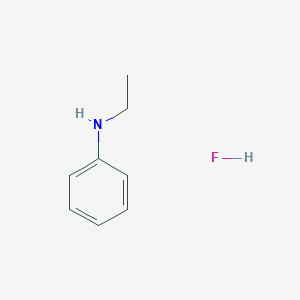
N-ethylaniline;hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylaniline;hydrofluoride is a compound that combines N-ethylaniline, an aromatic amine, with hydrofluoride N-ethylaniline is a secondary amine with the chemical formula C8H11N, and hydrofluoride is a solution of hydrogen fluoride (HF) in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethylaniline can be synthesized through the platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced under hydrogenation conditions . The hydrofluoride component can be prepared by adding an ethereal solution of anhydrous HF to a slight excess of triethylamine at 0°C, followed by distillation .
Industrial Production Methods
Industrial production of N-ethylaniline typically involves the reduction of nitrobenzene with hydrogen in the presence of a catalyst. The hydrofluoride component is produced by reacting hydrogen fluoride with suitable organic or inorganic substrates.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylaniline;hydrofluoride undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Triethylamine trihydrofluoride (Et3N·3HF) as a source of nucleophilic fluoride.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Produces secondary amines.
Substitution: Produces fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
N-ethylaniline;hydrofluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of fluorinated polymers and materials.
Wirkmechanismus
The mechanism of action of N-ethylaniline;hydrofluoride involves its interaction with molecular targets through nucleophilic substitution and hydrogen bonding. The hydrofluoride component provides fluoride ions that can participate in various chemical reactions, enhancing the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylaniline
- N,N-dimethylaniline
- Aniline
- N-phenylaniline
Uniqueness
N-ethylaniline;hydrofluoride is unique due to its combination of an aromatic amine with hydrofluoride, providing both nucleophilic and electrophilic properties. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
111830-19-4 |
|---|---|
Molekularformel |
C8H12FN |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
N-ethylaniline;hydrofluoride |
InChI |
InChI=1S/C8H11N.FH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
InChI-Schlüssel |
UPQRXFYMZGWWHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC=C1.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)

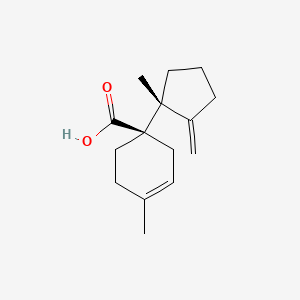
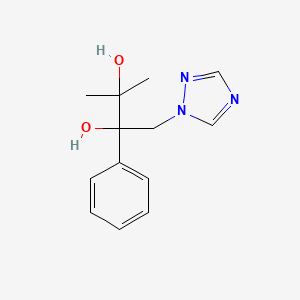
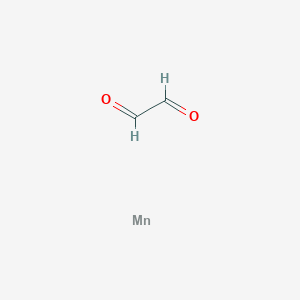



![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
